molecular formula C17H21N3O2S B2439505 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 851129-44-7

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2439505
CAS RN: 851129-44-7
M. Wt: 331.43
InChI Key: JYRNWKJTIYCWKR-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including structures related to 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, have been the subject of extensive research due to their wide range of biological activities. These compounds have shown potential in the development of novel therapeutic agents due to their diverse pharmacological profiles.

  • Antimicrobial and Anticancer Activities : Oxadiazole derivatives exhibit significant antimicrobial and anticancer activities. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, allows for effective binding with different enzymes and receptors in biological systems. This interaction facilitates various biological activities, including antimicrobial and anticancer effects (Verma et al., 2019).

  • Wide Range of Pharmacological Activities : The versatility of the oxadiazole ring structure has enabled the synthesis of derivatives that display a broad spectrum of pharmacological actions. These include anti-inflammatory, antidiabetic, antiviral, and antioxidative properties. The effectiveness of these derivatives is attributed to their ability to undergo numerous weak interactions, thereby eliciting a wide array of bioactivities (Jalhan et al., 2017).

  • Chemical Transformations and Synthetic Potential : The oxadiazole moiety, due to its unique chemical structure, has been used extensively in the synthesis of various heterocyclic compounds. These include fused heterocycles like 1-benzofurans, indoles, and their complex derivatives, highlighting the synthetic utility and chemical transformation potential of oxadiazole derivatives (Petrov & Androsov, 2013).

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-7-9-20(10-8-13)16(21)12-23-17-19-18-15(22-17)11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRNWKJTIYCWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

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